molecular formula C19H16ClFN4O3S2 B2987023 N-(5-chloro-2-methoxyphenyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 868977-42-8

N-(5-chloro-2-methoxyphenyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2987023
CAS No.: 868977-42-8
M. Wt: 466.93
InChI Key: HFQLUMFIDOJZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a high-purity synthetic compound designed for pharmaceutical and biochemical research. It features a complex molecular architecture centered on a 1,3,4-thiadiazole ring, a scaffold widely recognized for its diverse biological activities. This structure is functionalized with acetamide moieties, including a 4-fluorophenyl group, which is a common pharmacophore in drug discovery known to influence bioavailability and target binding. The primary research applications for this compound are anticipated to include investigation into enzyme inhibition, particularly targeting carbonic anhydrases or kinases, and exploration of potential antimicrobial and anticancer agents. Researchers value this compound as a key intermediate or novel chemical entity for constructing structure-activity relationships (SAR) in medicinal chemistry programs. Its mechanism of action is likely mediated through specific, targeted interactions with enzyme active sites or cellular receptors, a property that can be probed through further biochemical assays. As with all compounds of this nature, it is imperative to consult the Safety Data Sheet (SDS) prior to use. Note that certain related 1,3,4-thiadiazole derivatives have been reported to possess teratogenic properties, underscoring the critical need for strict handling protocols . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O3S2/c1-28-15-7-4-12(20)9-14(15)22-17(27)10-29-19-25-24-18(30-19)23-16(26)8-11-2-5-13(21)6-3-11/h2-7,9H,8,10H2,1H3,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQLUMFIDOJZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's synthesis, biological properties, and its implications in cancer therapy.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiadiazole moiety linked to an acetamide group. Its molecular formula is C17H16ClFN3O2SC_{17}H_{16}ClFN_3O_2S with a molecular weight of approximately 367.84 g/mol. The presence of halogens and thiadiazole is significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to this compound. Thiadiazole derivatives have shown promising results against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
Compound AMDA-MB-231 (Breast Cancer)1.47Induction of apoptosis
Compound BHCT-116 (Colon Cancer)10.5Inhibition of proliferation
Compound CA549 (Lung Cancer)5.0Cell cycle arrest

These findings suggest that compounds with similar structures may inhibit tumor growth and induce cell death in cancer cells .

The mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of Cell Proliferation : Compounds have been shown to decrease the viability of cancer cells significantly.
  • Induction of Apoptosis : Certain derivatives trigger programmed cell death pathways, leading to reduced tumor growth.
  • Cell Cycle Arrest : Some studies indicate that these compounds can halt the cell cycle at specific phases, preventing further division .

Case Studies

  • Thiadiazole Derivatives in Cancer Therapy : A study evaluated a series of thiadiazole derivatives for their anticancer activity against the NCI-60 human cancer cell line panel. The results indicated broad-spectrum activity, particularly against breast and colon cancer cell lines .
  • Mechanistic Insights : Research demonstrated that specific thiadiazole compounds could inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiadiazole Derivatives

Compound Name Thiadiazole Substituent (Position 5) Aryl Group on Acetamide Key Functional Groups Reference
Target Compound 2-(4-fluorophenyl)acetamido 5-chloro-2-methoxyphenyl Thioether, Chloro, Methoxy -
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) p-tolylamino Ethyl Thioether, Methyl
2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (4j) 3-(4-chlorophenyl)ureido 6-methylbenzo[d]thiazol-2-yl Ureido, Chloro
N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (9) 4-fluorobenzylthio 2-isopropyl-5-methylphenoxy Thioether, Fluoro

Pharmacological Activity

Anticancer Activity

  • Target Compound: Limited direct data, but structurally similar compounds (e.g., ’s 4y) show potent activity against MCF-7 (IC50: 0.084 mmol L⁻¹) and A549 (IC50: 0.034 mmol L⁻¹) cell lines. The 4-fluorophenyl group may enhance aromatase inhibition compared to non-fluorinated analogs .
  • Compound 4j (): Exhibits antiproliferative activity with a molecular weight of 491.01 (experimental: 490.92), suggesting fluorine’s role in improving membrane permeability versus chlorine in 4j .

Enzyme Inhibition

  • Aromatase Inhibition : Fluorinated derivatives often show higher inhibitory potency due to fluorine’s electronegativity. For example, 4y inhibits aromatase with IC50 = 0.062 mmol L⁻¹, a benchmark for the target compound .
  • PFOR Enzyme Interaction : highlights the role of amide groups in hydrogen bonding (e.g., N–H⋯N interactions), a feature shared by the target compound’s acetamide moiety .

Physicochemical Properties

  • Molecular Weight : Estimated ~500 g/mol (based on analogs in ).
  • Solubility : The methoxy group enhances water solubility compared to purely hydrophobic analogs (e.g., ’s 5j ) .
  • Hydrogen Bonding : The acetamide and thiadiazole groups enable intermolecular interactions critical for crystal packing and stability, as seen in ’s crystallographic data .

Q & A

Q. What analytical methods resolve ambiguities in NMR assignments for complex proton environments (e.g., overlapping aromatic signals)?

  • Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to decouple overlapping peaks. For example, HMBC correlations between the thiadiazole sulfur and adjacent protons can clarify connectivity . Deuterated solvents (DMSO-d₆ or CDCl₃) and variable-temperature NMR may further resolve splitting patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.